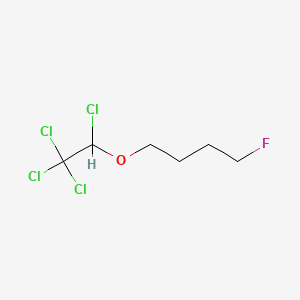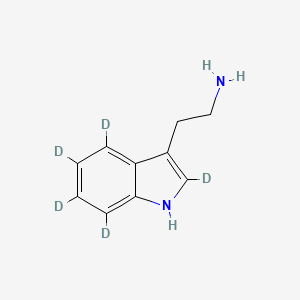![molecular formula C20H17F7O5 B13416443 2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic Acid](/img/structure/B13416443.png)
2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic acid is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic acid involves several steps, typically starting with the preparation of intermediate compounds. The process often includes:
Formation of the Ethoxy Intermediate: This step involves the reaction of 3,5-bis(trifluoromethyl)phenyl with an appropriate ethoxy reagent under controlled conditions.
Addition of the Fluorophenyl Group:
Hydroxyethoxy Group Incorporation: The hydroxyethoxy group is then added through a series of reactions, often involving protection and deprotection steps to ensure the correct positioning of functional groups.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often utilizing automated systems and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the hydroxy group to an alkoxy group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or ethers.
Applications De Recherche Scientifique
2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases or conditions, often as part of drug development studies.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial applications where its unique properties are advantageous.
Mécanisme D'action
The mechanism of action of 2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- (2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine
- (2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride
Uniqueness
What sets 2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic acid apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both trifluoromethyl and fluorophenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C20H17F7O5 |
|---|---|
Poids moléculaire |
470.3 g/mol |
Nom IUPAC |
2-[(1R,2S)-1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic acid |
InChI |
InChI=1S/C20H17F7O5/c1-10(12-6-13(19(22,23)24)8-14(7-12)20(25,26)27)32-18(31-9-16(28)29)17(30)11-2-4-15(21)5-3-11/h2-8,10,17-18,30H,9H2,1H3,(H,28,29)/t10-,17+,18-/m1/s1 |
Clé InChI |
QRUKTCLBDSIRJI-KTTLUUMZSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]([C@H](C2=CC=C(C=C2)F)O)OCC(=O)O |
SMILES canonique |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(C(C2=CC=C(C=C2)F)O)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3aS,4S,5S,6Z,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B13416360.png)












![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)
